REACTION_CXSMILES
|
N1C=CC=C[CH:2]=1.[F:7][C:8]([F:19])([C:12]([F:18])([F:17])[C:13]([F:16])([F:15])[F:14])[C:9]([OH:11])=[O:10]>CO>[F:7][C:8]([F:19])([C:12]([F:17])([F:18])[C:13]([F:14])([F:15])[F:16])[C:9]([O:11][CH3:2])=[O:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(C(C(F)(F)F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a cationic surfactant
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)OC)(C(C(F)(F)F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |